molecular formula C13H21NO5 B1374726 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine CAS No. 1025029-60-0

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Cat. No. B1374726
M. Wt: 271.31 g/mol
InChI Key: CVLHLSSKQJCGIY-UHFFFAOYSA-N
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Description

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine is a chemical compound with the CAS Number 1025029-60-0 . Its IUPAC name is tert-butyl 3-(3-ethoxy-3-oxopropanoyl)-1-azetidinecarboxylate . The molecular weight of this compound is 271.31 .


Molecular Structure Analysis

The InChI code for 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine is 1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine is an oil at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Functionalization

  • Novel Heterocyclic Amino Acid Derivatives : Azetidine and oxetane rings have been synthesized with N-Boc-azetidin-3-ylidene acetate as a starting point. This process involves DBU-catalyzed reactions and aza-Michael additions, leading to functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds. These methods showcase the versatility of azetidine derivatives in synthesizing novel amino acid derivatives (Gudelis et al., 2023).

  • Electrophile Trapping and Synthesis : The α-lithiation and electrophile trapping of N-Boc-2-lithio-2-azetine is a notable approach. This provides a concise route to 2-substituted 2-azetines, demonstrating the chemical reactivity and potential of azetidine derivatives in complex synthesis (Hodgson et al., 2014).

Medicinal Chemistry and Pharmaceutical Applications

  • Fluorinated Beta-Amino Acids : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, demonstrates the utility of azetidine derivatives in medicinal chemistry. Such compounds hold significant potential as building blocks in the field (Van Hende et al., 2009).

  • Modular Synthesis for Pharmaceutical Applications : The development of continuous flow synthesis for azetines and azetidines, using N-Boc-3-iodoazetidine as a common precursor, highlights the application of azetidine derivatives in streamlined pharmaceutical production. This approach addresses sustainability concerns while facilitating the synthesis of important pharmaceutical intermediates (Colella et al., 2021).

Advanced Research and Development

  • Strain-Release-Driven Synthesis : The exploitation of ring strain in azabicyclo[1.1.0]butane for the modular synthesis of azetidines is an innovative approach. This method, applied to the synthesis of cobimetinib, a pharmaceutical compound, underscores the research potential of azetidine derivatives in developing new synthesis methods (Fawcett et al., 2019).

  • Constrained Peptidomimetics and Azetidines : The study on the reactivity profile of lithiated N-Boc-2-arylazetidines for the generation of peptidomimetics and 2,2-disubstituted azetidines fills a crucial gap in the understanding of these heterocycles. This research could lead to new avenues in the synthesis of complex molecules and pharmaceuticals (Parisi et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHLSSKQJCGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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